molecular formula C20H21N3O B12122248 (2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone

(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone

Cat. No.: B12122248
M. Wt: 319.4 g/mol
InChI Key: GBLMFVOJNZJCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of (2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of simpler benzimidazole compounds .

Scientific Research Applications

(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The presence of electron-donating and electron-withdrawing groups on the benzimidazole ring can significantly influence its bioactivity .

Comparison with Similar Compounds

(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone can be compared with other benzimidazole derivatives, such as:

    Osimertinib: A benzimidazole-based anticancer drug used to treat non-small cell lung cancer.

    Navelbine: Another benzimidazole derivative used in cancer therapy.

    Alectinib: A benzimidazole compound used to treat certain types of lung cancer.

The uniqueness of this compound lies in its specific structural features and the presence of the piperidine moiety, which may contribute to its distinct biological activities .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

(2-benzylbenzimidazol-1-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C20H21N3O/c24-20(22-13-7-2-8-14-22)23-18-12-6-5-11-17(18)21-19(23)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2

InChI Key

GBLMFVOJNZJCON-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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